molecular formula C13H17N B13315161 N-[cyclopropyl(phenyl)methyl]cyclopropanamine

N-[cyclopropyl(phenyl)methyl]cyclopropanamine

Cat. No.: B13315161
M. Wt: 187.28 g/mol
InChI Key: BZRUGAZCUVPEMP-UHFFFAOYSA-N
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Description

N-[cyclopropyl(phenyl)methyl]cyclopropanamine is an organic compound that features a cyclopropyl group attached to a phenylmethyl group, which is further connected to a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopropyl(phenyl)methyl]cyclopropanamine typically involves the reaction of cyclopropylamine with benzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclopropylamine attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[cyclopropyl(phenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into cyclopropyl alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where the cyclopropyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclopropyl ketones or aldehydes.

    Reduction: Cyclopropyl alcohols or amines.

    Substitution: Halogenated cyclopropyl derivatives.

Scientific Research Applications

N-[cyclopropyl(phenyl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[cyclopropyl(phenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog with a single cyclopropyl group attached to an amine.

    Benzylamine: Contains a phenylmethyl group attached to an amine.

    Cyclopropylbenzene: Features a cyclopropyl group attached to a benzene ring.

Uniqueness

N-[cyclopropyl(phenyl)methyl]cyclopropanamine is unique due to the presence of both cyclopropyl and phenylmethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

N-[cyclopropyl(phenyl)methyl]cyclopropanamine

InChI

InChI=1S/C13H17N/c1-2-4-10(5-3-1)13(11-6-7-11)14-12-8-9-12/h1-5,11-14H,6-9H2

InChI Key

BZRUGAZCUVPEMP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CC=C2)NC3CC3

Origin of Product

United States

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